2-(4-Chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane is 296.1291556 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic and Synthetic Applications
1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane demonstrates utility in catalyzing the acetylation of carbohydrates, phenols, and other substances under mild, solvent-free conditions, offering an environmentally benign approach to regioselective hydroxyl protection and synthesis of partially protected carbohydrate derivatives (Giri, Gour, & Kartha, 2017). This catalyst enables the preservation of sensitive functional groups, facilitating efficient synthetic routes for complex molecules.
Reactivity Studies
Research on the base-catalyzed hydrolysis of diazepam has led to the discovery of novel intermediates and products, such as 2-(methylamino)-5-chlorobenzophenone imines, shedding light on the chemical reactivity and potential applications of related diazepane derivatives in synthesizing new chemical entities (Yang, Tang, Yang, Pu, & Bao, 1996; Shen K. Yang, 1998).
Structural and Functional Models for Enzymatic Processes
Iron(III) and molybdenum(VI) complexes with diazepane ligands have been investigated as structural and reactive models for enzymes. These studies offer insights into the mechanisms of quinone formation and oxygen atom transfer processes, pertinent to understanding enzymatic reactions and designing catalytic systems mimicking biological functions (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010; Mayilmurugan, Harum, Volpe, Sax, Palaniandavar, & Mösch‐Zanetti, 2011).
Epoxidation Catalysis
Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, have been explored for their catalytic abilities in olefin epoxidation, revealing the influence of ligand Lewis basicity on reactivity and selectivity. This research underscores the role of diazepane derivatives in fine-tuning catalytic performance for selective organic transformations (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane”. As medicinal chemistry continues to evolve, there may be opportunities to design new derivatives of phenoxy acetamide and its derivatives that are safe and effective .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12-10-13(16)4-5-14(12)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENRSLONUMMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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